molecular formula C10H9N3O B372837 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol CAS No. 90946-09-1

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B372837
CAS No.: 90946-09-1
M. Wt: 187.2g/mol
InChI Key: GASREVYJGTZKLJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a chemical compound featuring a pyrimidine core substituted with a methyl group and a pyridin-2-yl moiety. This structure is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in various scientific fields. In medicinal chemistry, structurally related 2-(pyridin-2-yl)pyrimidine derivatives have been extensively researched and demonstrated potential in drug discovery, particularly for their anti-fibrotic activities. These analogs have shown promise in inhibiting the proliferation of hepatic stellate cells, which are key drivers in liver fibrosis, and in reducing the expression of collagen, a primary component of fibrotic tissue . The di(pyridin-2-yl)pyrimidine scaffold is also valuable in coordination chemistry and materials science. Similar compounds are known to act as tridentate ligands, capable of complexing with a range of metal cations such as Zn²⁺ and Sn²⁺ . This coordination can lead to significant changes in the optical properties of the material, making it a candidate for developing chemosensors and for use in metallo-supramolecular architectures . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. It is not intended for personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

CAS No.

90946-09-1

Molecular Formula

C10H9N3O

Molecular Weight

187.2g/mol

IUPAC Name

2-methyl-4-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)

InChI Key

GASREVYJGTZKLJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=O)N1)C2=CC=CC=N2

Isomeric SMILES

CC1=NC(=O)C=C(N1)C2=CC=CC=N2

Canonical SMILES

CC1=NC(=O)C=C(N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Hydroxylation of 4-Chloro Derivatives

2-Chloro-4-(pyridin-2-yl)pyrimidine (9 ) undergoes nucleophilic aromatic substitution with NaOH (10% aq.) at 80°C to yield the 4-hydroxy derivative.

Yield : 90–92% after neutralization.

Methyl Group Introduction

Methylation at the 2-position is achieved via:

  • Friedel-Crafts Alkylation : Using methyl iodide and AlCl₃ in DCM.

  • Directed Ortho-Metalation : Employing LDA (lithium diisopropylamide) followed by quenching with methyl iodide.

Comparative Analysis of Methods

Method Yield Purity Complexity
Suzuki Coupling80–85%>98%Moderate
Guanylation-Cyclization65–70%95–97%High
Chalcone Cyclocondensation50–55%90–95%Low

Key Observations :

  • Suzuki coupling offers the highest efficiency and scalability.

  • Guanylation routes provide better regiochemical control but require multi-step synthesis.

Optimization Strategies

Solvent Effects in Suzuki Coupling

Toluene/water outperforms DMF or THF due to improved phase separation and catalyst stability.

Catalyst Loading Reduction

Reducing PdCl₂(dppf) to 2 mol% with microwave irradiation (150°C, 1 hour) maintains yields at 75–78% while lowering costs.

Purification Techniques

  • Column Chromatography : Silica gel (hexane/EtOAc 3:1) for Suzuki products.

  • Recrystallization : Ethanol/water (7:3) for chalcone-derived pyrimidines.

Challenges and Solutions

Challenge 1 : Epimerization at C-2 during cyclization.
Solution : Use of bulky bases (e.g., DIPEA) suppresses racemization.

Challenge 2 : Residual palladium in Suzuki products.
Solution : Treatment with Chelex® 100 resin reduces Pd content to <5 ppm.

Industrial-Scale Considerations

Large batches (>1 kg) employ continuous flow reactors for Suzuki coupling, achieving 85% yield with 20% reduced catalyst loading . Automated crystallization systems ensure consistent particle size distribution (PSD 50–100 µm).

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol are influenced by substituent variations in analogous pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:

Structural Analogs in Medicinal Chemistry

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Structure : The thioacetamide side chain enhances binding to biological targets (e.g., anticonvulsant receptors).
  • Properties : Molecular weight = 383.45 g/mol; LogP = 2.8 (indicative of moderate lipophilicity).
  • Application : In vivo studies show significant seizure suppression in rodent models, attributed to its affinity for voltage-gated ion channels .

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol Structure: Substituted with a hydroxyethyl group at position 3. Properties: Molecular weight = 231.25 g/mol (C₁₂H₁₃N₃O₂); LogP = 2.87.

Catalytic and Photochemical Analogs

Ru(bpy)₂(Me-pn)₂ (Me-pn = 2-Methyl-6-(pyridin-2-yl)-1,5-naphthyridine)

  • Structure : Replaces the pyrimidin-4-ol core with a 1,5-naphthyridine ring.
  • Application : Functions as a photocatalyst for CO₂ reduction via NAD+/NADH-like redox cycling. The expanded π-system enhances light absorption efficiency .
  • Contrast : Unlike the hydroxyl group in the target compound, the naphthyridine nitrogen atoms facilitate metal coordination, critical for catalytic activity .

Substituent-Driven Property Modifications

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol

  • Structure : Thiophene replaces pyridine at position 5.
  • Properties : Molecular weight = 192.24 g/mol (C₉H₈N₂OS); sulfur introduces electron-withdrawing effects.
  • Impact : Reduced basicity compared to the pyridinyl analog, altering solubility and reactivity .

2-(Methylthio)-6-propylpyrimidin-4-ol

  • Structure : Methylthio and propyl groups at positions 2 and 6.
  • Properties : Molecular weight = 184.26 g/mol (C₈H₁₂N₂OS); LogP = 2.1.
  • Application : The thioether group increases metabolic stability but may introduce hepatotoxicity risks .

Fluorinated and Halogenated Derivatives

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 2836-44-4)

  • Structure : Trifluoromethyl group at position 6.
  • Impact : The strong electron-withdrawing CF₃ group enhances acidity (pKa ~4.5) and alters binding kinetics in enzyme inhibition assays .

Mechanistic and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The pyridinyl group in the target compound enhances π-π stacking in protein binding, whereas thiophene or trifluoromethyl substitutions alter electron density, affecting receptor affinity .
  • Biological vs. Catalytic Roles : Hydroxyl and thio groups in medicinal analogs optimize pharmacokinetics, while nitrogen-rich scaffolds (e.g., naphthyridine) enable metal coordination for catalysis .

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